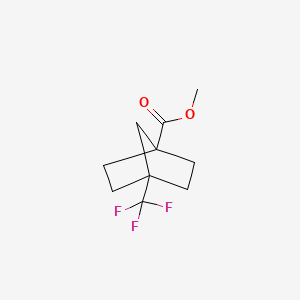
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is a chemical compound that belongs to the norbornane family. This compound is characterized by the presence of a trifluoromethyl group attached to the norbornane ring structure. The norbornane framework is known for its rigidity and stability, making it a valuable scaffold in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate typically involves the introduction of the trifluoromethyl group into the norbornane structure. One common method is the radical trifluoromethylation of norbornane derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biological pathways. For example, it has been shown to cause depolymerization of cell microtubules, similar to the action of podophyllotoxin .
類似化合物との比較
Similar Compounds
Norbornene: A related compound with a similar norbornane framework but without the trifluoromethyl group.
Norcantharidin: Another norbornane derivative with known antitumor properties.
Uniqueness
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioactivity, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C10H13F3O2 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
methyl 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O2/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13/h2-6H2,1H3 |
InChIキー |
AXQWCXROUQJOGP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(C1)(CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















